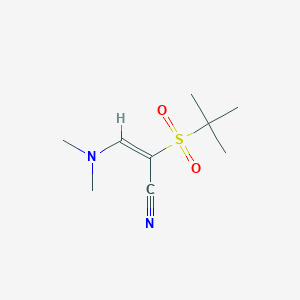

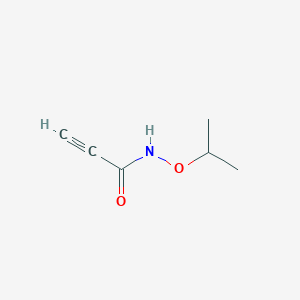

2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

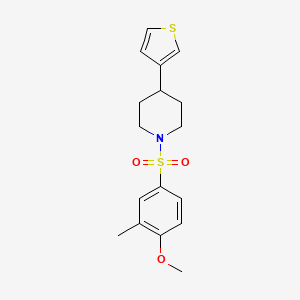

2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile, commonly known as TBS-DMA, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties. This compound is a versatile reagent that can be used for various reactions, including Michael addition, aldol reaction, and annulation reactions.

Aplicaciones Científicas De Investigación

Cancer Metastasis Inhibition

One notable application of sulfonyl acrylonitriles, closely related to 2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile, is in the inhibition of cancer metastasis. Researchers have designed and synthesized a series of sulfonyl acrylonitriles to improve their efficacy and pharmaceutical properties. These compounds, including analogues, have shown potent activity in causing cancer cell death during adhesion to normal mesothelial cells, which could potentially inhibit the spread of intra-abdominal cancers such as ovarian and pancreatic cancer. This highlights the potential clinical use of these compounds as an adjunct to surgical resection of cancers (Shen et al., 2015).

Asymmetric Catalysis

Another research application is in the field of asymmetric catalysis. Acrylamides derived from 3,5-dimethyl-1H-pyrazole, closely related in structure to the compound of interest, have been employed in asymmetric [3+2] cycloaddition reactions. These reactions afford regiospecific annulation products with moderate enantioselectivities, demonstrating the utility of these compounds in synthetic organic chemistry to create complex, functionalized molecules (Han et al., 2011).

Polymer Science

In the realm of polymer science, the compound has relevance in the synthesis of water-soluble and responsive polymers. For instance, copolymers of carboxybetaine and sulfobetaine monomers have been synthesized, demonstrating complex solubility behavior that varies with composition, pH, and electrolyte concentration. Such materials have significant implications in the development of smart materials for biomedical and industrial applications (Kathmann et al., 1997).

Antioxidant Properties

Research has also explored the antioxidant properties of compounds with structural features similar to 2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile. The synthesis and characterization of such antioxidants have been studied, revealing their potential in protecting against oxidative damage, which is crucial in various fields including material science and pharmacology (Li et al., 2014).

Membrane Permeability and Morphology

Furthermore, studies on polysulfone-graft-poly(tert-butyl acrylate) and its derivatives have provided insights into the morphology and permeability of membranes. These findings have important implications for the development of filtration and separation technologies, showcasing the versatility of sulfonyl acrylonitriles in enhancing material properties (Lu et al., 2005).

Propiedades

IUPAC Name |

(E)-2-tert-butylsulfonyl-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-9(2,3)14(12,13)8(6-10)7-11(4)5/h7H,1-5H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBCGLYCZPGFOM-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)

![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)

![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2768940.png)

![4-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2768942.png)

![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)